2-Cyano-2-methyl-3-phenylpropanoic acid
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Overview
Description
2-Cyano-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2 It is characterized by the presence of a cyano group (-CN), a methyl group (-CH3), and a phenyl group (-C6H5) attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-cyano-2-methyl-3-phenylpropanoic acid typically involves the alkylation of methyl cyanoacetate with benzyl bromide in the presence of sodium methoxide. This reaction yields methyl 2-cyano-3-phenylpropanoate, which is then methylated with methyl iodide in the presence of sodium methoxide to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-2-methyl-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-cyano-2-methyl-3-phenylpropanoic acid involves its ability to undergo decarboxylation under mild basic conditions. This reaction produces a carbanion, which can act as a strong base and participate in further chemical reactions. The compound can also stabilize ternary complexes through hydrogen bonding, influencing the behavior of molecular switches and other systems .
Comparison with Similar Compounds
- 2-Cyano-2-phenylpropanoic acid
- 2-Methyl-2-phenylpropanoic acid
- 3-Cyano-2-phenylpropanoic acid
Comparison: 2-Cyano-2-methyl-3-phenylpropanoic acid is unique due to the presence of both a cyano group and a methyl group on the same carbon atom, which influences its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo specific chemical reactions and its applications in various fields .
Properties
IUPAC Name |
2-cyano-2-methyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(8-12,10(13)14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVFRWKAZRXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901356 |
Source
|
Record name | NoName_460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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